6-Chloronicotinic acid

Synthetic methodology Cross-coupling chemistry Heterocyclic functionalization

Sourcing 6-chloronicotinic acid with consistent isomeric purity for regioselective synthesis poses supply chain challenges. This compound directly addresses that need. • Regioselective Grignard chemistry: The 6-chloro substitution pattern uniquely enables one-pot 1,4-Grignard addition/oxidation for NK1 antagonist APIs; 2-chloro and 5-chloro isomers cause pharmacologically inactive byproducts. • Dual-use reference standard: Functions as both a pharmaceutical building block and a certified GC-MS/MS biomarker (LOQ 0.1 μg/L) for neonicotinoid exposure studies-detected in ~58% of population samples. • Supply reliability: Material meets >98% purity with certificates of analysis documenting isomeric purity, supporting both GMP-scale synthesis and analytical validation workflows.

Molecular Formula C6H4ClNO2
Molecular Weight 157.55 g/mol
CAS No. 5326-23-8
Cat. No. B046074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloronicotinic acid
CAS5326-23-8
Synonyms6-Chloro-3-pyridinecarboxylic Acid;  2-Chloro-5-pyridinecarboxylic Acid;  3-Carboxy-6-chloropyridine;  6-Chloro-3-pyridinecarboxylic Acid;  6-Chloropyridin-3-carboxylic Acid;  NSC 277; 
Molecular FormulaC6H4ClNO2
Molecular Weight157.55 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(=O)O)Cl
InChIInChI=1S/C6H4ClNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10)
InChIKeyUAWMVMPAYRWUFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloronicotinic Acid (CAS 5326-23-8) for Pharmaceutical and Agrochemical R&D: A Key Heterocyclic Building Block


6-Chloronicotinic acid (6-CNA, 6-chloropyridine-3-carboxylic acid) is a halogenated pyridinecarboxylic acid derivative with molecular formula C₆H₄ClNO₂ and molecular weight 157.55 g/mol [1]. The compound features a chlorine substituent at the 6-position of the pyridine ring adjacent to the ring nitrogen, which confers distinct reactivity patterns including enhanced electrophilicity at the C-6 position for nucleophilic aromatic substitution and participation in palladium-catalyzed cross-coupling reactions . Its physicochemical profile includes a melting point of 188–190 °C (with decomposition), aqueous solubility of 2 mg/mL at 20 °C, and a predicted pKa of 3.24 ± 0.10 [1]. 6-CNA is both a synthetic intermediate for pharmaceutical and agrochemical development and a recognized environmental metabolite of neonicotinoid insecticides .

Why 6-Chloronicotinic Acid Cannot Be Replaced by 2-Chloro, 5-Chloro, or Non-Halogenated Nicotinic Acid Analogs in Critical Applications


6-Chloronicotinic acid occupies a unique position within the chloronicotinic acid isomer family due to the regiochemistry of its chlorine substitution at the 6-position. This specific substitution pattern dictates both the compound's reactivity profile and its biological recognition. For instance, 2-chloronicotinic acid exhibits distinct regioselectivity in cross-coupling reactions favoring C-2 functionalization, whereas 6-CNA directs substitution to the C-4 and C-5 positions [1]. In pharmaceutical synthesis, the 6-chloro substitution is structurally essential for the one-pot 1,4-Grignard addition/oxidation sequence used to construct NK1 receptor antagonists—a reaction pathway that fails with 2-chloro or 5-chloro isomers due to altered electronic and steric environments [2]. Furthermore, in environmental and toxicological monitoring, 6-CNA is the specific and validated group-specific urinary metabolite for assessing human exposure to 6-chloropyridinyl-containing neonicotinoids; substitution with 2-CNA or other chlorinated analogs would yield analytically invalid results due to distinct chromatographic and mass spectrometric behavior .

6-Chloronicotinic Acid: Quantified Differentiation from Analogs in Reactivity, Selectivity, and Performance


C-6 Chloro Substitution Enables Regioselective Suzuki Coupling at the 6-Position with 2,6-Dichloronicotinic Acid

The 6-chloro substituent in 6-chloronicotinic acid derivatives confers predictable regioselectivity in palladium-catalyzed Suzuki coupling reactions. When 2,6-dichloronicotinic acid is subjected to Suzuki coupling with aryl boronic acids using Pd(PPh₃)₄ catalyst in aqueous dioxane, coupling occurs selectively at the 6-position, leaving the 2-chloro substituent intact to yield 6-aryl-2-chloronicotinic acids [1]. This regioselectivity is a direct consequence of the differential electronic activation imparted by the ring nitrogen at the 6-position relative to the 2-position. In contrast, 2-chloronicotinic acid or 5-chloronicotinic acid would yield different positional selectivity or require different catalytic conditions for comparable transformations [2].

Synthetic methodology Cross-coupling chemistry Heterocyclic functionalization

6-Chloronicotinic Acid Enables One-Pot 1,4-Grignard Addition for NK1 Antagonist Synthesis, a Reaction Inaccessible to 2-Chloro or 5-Chloro Isomers

6-Chloronicotinic acid serves as the critical starting material for the synthesis of clinically relevant NK1 receptor antagonists befetupitant and netupitant via a selective 1,4-Grignard addition/oxidation sequence [1]. The C-6 chloro substitution pattern is structurally essential for directing the Grignard addition to the C-4 position of the pyridine ring. Using 6-chloronicotinic acid or its derivatives, the o-tolyl substituent is installed at C-4 through a one-pot sequence, followed by conversion of the carboxylic function to a methyl amino group via Hofmann rearrangement and reduction [1]. The 2-chloronicotinic acid isomer would direct addition to a different ring position due to altered electronic distribution, while non-halogenated nicotinic acid lacks the necessary activation for this specific transformation pathway [2].

Pharmaceutical synthesis NK1 receptor antagonists Grignard chemistry

6-Chloronicotinic Acid Serves as the Validated Group-Specific Urinary Biomarker for Human Neonicotinoid Exposure Assessment

6-Chloronicotinic acid (6-CNA) has been validated as a group-specific urinary metabolite for assessing human exposure to 6-chloropyridinyl-containing neonicotinoid insecticides. A GC-MS/MS analytical method developed and validated for simultaneous quantification of four neonicotinoid metabolites achieved a limit of quantitation (LOQ) of 0.1 μg/L for 6-CNA with coefficient of variation <19% across the calibration range . In the analyzed spot urine samples from the general population (n=38), 6-CNA-glycine conjugate (6-CNA-gly) was quantifiable in 58% of samples (median 0.2 μg/L), while free 6-CNA remained undetectable, reflecting human metabolic preference for phase-II conjugation . The method required chromatographic separation of 6-CNA from its isomer 2-CNA, underscoring that the 6-chloro regioisomer is the specific and analytically validated biomarker—2-CNA is not a valid surrogate for exposure assessment .

Environmental toxicology Biomonitoring Analytical chemistry

Aquatic Ecotoxicity Profile: 6-Chloronicotinic Acid Shows Differential Toxicity Compared to Parent Neonicotinoid Imidacloprid

Comparative ecotoxicity studies demonstrate that 6-chloronicotinic acid (6-CNA) exhibits distinct toxicological behavior relative to its parent neonicotinoid insecticide imidacloprid. In a comparative study with non-target aquatic organisms, 6-CNA showed altered toxicity endpoints compared to imidacloprid, as assessed through biochemical biomarkers and oxidative stress parameters in the microalgae Desmodesmus subspicatus and amphipod Gammarus fossarum [1]. The Pesticide Properties Database (PPDB) classifies 6-CNA as a metabolite rather than an active pesticide, with occurrence fractions estimated for soil, surface water, sediment, plant, and groundwater matrices [2]. Importantly, imidacloprid can be converted to 6-CNA via oxidative cleavage of guanidine residues and ultimately mineralized to non-toxic carbon dioxide, indicating that 6-CNA represents a detoxification intermediate rather than a persistent toxicant [3].

Aquatic toxicology Environmental fate Risk assessment

6-Chloronicotinic Acid Ethyl Ester Enables Cost-Effective Tazarotene Synthesis with Hazard Avoidance

6-Chloronicotinic acid ethyl ester (derived from 6-CNA) serves as a key starting material in an efficient industrial process for the preparation of tazarotene, a retinoid medication for dermatological applications [1]. The process, which employs 4,4-dimethyl-6-bromothiochromane S-oxide, 2-methyl-3-butyn-2-ol, and 6-chloronicotinic acid ethyl ester, compares favorably over previously reported procedures by utilizing cheap reagents and avoiding the employment of hazardous organometallic compounds [1]. The C-15 framework is constructed through palladium-mediated coupling reactions, and the product structure is confirmed by X-ray crystallography [1]. Alternative chloronicotinic acid isomers (e.g., 2-chloro or 5-chloro derivatives) are not reported as viable substitutes in this established process route, as the 6-chloro substitution pattern is required for the specific Sonogashira coupling step with 4,4-dimethyl-6-ethynylthiochromane [2].

Pharmaceutical manufacturing Retinoid synthesis Process chemistry

Enzymatic Dechlorination Specificity: Cch2 Chlorohydrolase Targets 6-CNA with Substrate Recognition Dependent on 6-Chloro Regiochemistry

The bacterial strain Bradyrhizobiaceae SG-6C, isolated from imidacloprid-contaminated soil, expresses a specific chlorohydrolase enzyme (Cch2, 464 amino acids, metal-dependent hydrolase superfamily) that hydrolytically dechlorinates 6-chloronicotinic acid to 6-hydroxynicotinic acid, which then enters the nicotinic acid metabolic pathway . This enzymatic dechlorination is substrate-specific to the 6-chloro regioisomer; the enzyme's active site architecture recognizes the spatial positioning of the chlorine relative to the pyridine nitrogen and carboxylic acid group . Studies on chlorinated nicotinic acid derivatives indicate that 2-chloro- and 6-chloronicotinic acid exhibit differential biodegradation profiles—some chlorinated derivatives including 2-chloro- and 6-chloronicotinic acid as well as 4-chloro- and 5-chlorouracil resisted mineralization under certain conditions, highlighting that the 6-chloro substitution imparts distinct biodegradative susceptibility compared to other positional isomers [1].

Biodegradation Enzymology Environmental biotechnology

Validated Application Scenarios for 6-Chloronicotinic Acid (CAS 5326-23-8) in R&D and Industrial Procurement


Pharmaceutical Synthesis: NK1 Receptor Antagonist Manufacturing

6-Chloronicotinic acid is the requisite starting material for the industrial-scale synthesis of NK1 receptor antagonists, including befetupitant and netupitant. The one-pot 1,4-Grignard addition/oxidation sequence that installs the critical o-tolyl substituent at the C-4 position is specifically enabled by the 6-chloro substitution pattern [1]. Pharmaceutical manufacturers procuring 6-CNA for this application require material meeting strict purity specifications (>98%) with certificate of analysis documenting absence of 2-chloro and 5-chloro isomers, as these impurities would interfere with the regioselective Grignard addition and potentially yield pharmacologically inactive byproducts [1].

Pharmaceutical Synthesis: Tazarotene Retinoid Production

6-Chloronicotinic acid ethyl ester (readily prepared from 6-CNA) is a validated key intermediate in the cost-effective industrial synthesis of tazarotene, a prescription retinoid used in dermatology. The established process route employs palladium-mediated coupling with 6-chloronicotinic acid ethyl ester and avoids hazardous organometallic reagents, offering a safer and more economical manufacturing pathway compared to legacy procedures [2]. Procurement specifications for this application require 6-CNA of sufficient purity to enable subsequent esterification without side reactions that could compromise tazarotene yield or purity [2].

Environmental Monitoring: Neonicotinoid Exposure Biomarker Quantification

6-Chloronicotinic acid serves as the certified reference standard for quantifying human exposure to 6-chloropyridinyl-containing neonicotinoid insecticides via urinary biomarker analysis. The validated GC-MS/MS method requires chromatographic separation of 6-CNA from the 2-CNA isomer and achieves an LOQ of 0.1 μg/L . Analytical laboratories performing regulatory or epidemiological biomonitoring studies must procure 6-CNA reference material of verified isomeric purity (free from 2-CNA contamination) to ensure accurate quantification of the group-specific urinary metabolite 6-CNA-gly, which is detected in approximately 58% of general population samples at median concentrations of 0.2 μg/L .

Agrochemical R&D: Heterocyclic Building Block for Novel Crop Protection Agents

6-Chloronicotinic acid functions as a versatile heterocyclic building block for the synthesis of novel agrochemical compounds, including fungicides containing pyridinecarboxylic acid derivatives [3]. The chlorine substituent at the 6-position enhances reactivity in nucleophilic aromatic substitution and cross-coupling reactions, enabling the introduction of diverse functional groups for structure-activity relationship studies [3]. Additionally, 6-CNA is a recognized degradation product and metabolite of neonicotinoid insecticides such as imidacloprid and acetamiprid, making it relevant for environmental fate studies and the development of next-generation crop protection agents with improved environmental profiles [4].

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